Iodoethane; quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

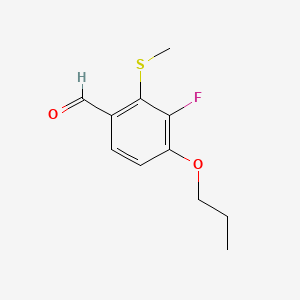

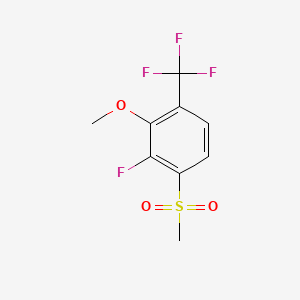

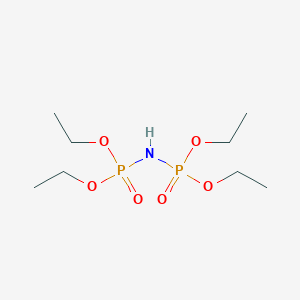

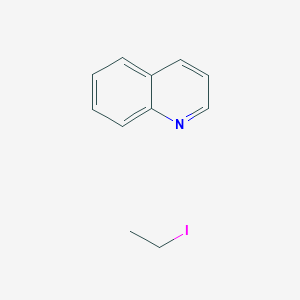

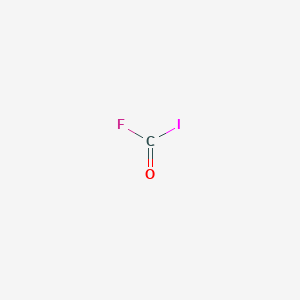

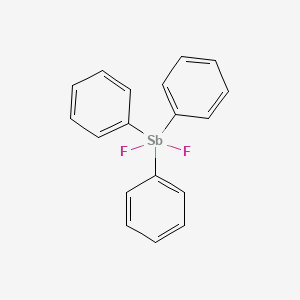

Iodoethane: is an organoiodine compound with the chemical formula C₂H₅I. It is a colorless liquid that is used as an ethylating agent in organic synthesis. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. It is a colorless hygroscopic liquid with a strong odor and is used as a precursor to various pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

-

From Ethanol and Iodine: Iodoethane can be synthesized by reacting ethanol with iodine in the presence of red phosphorus. The reaction proceeds as follows: [ \text{C₂H₅OH} + \text{I₂} + \text{P} \rightarrow \text{C₂H₅I} + \text{H₃PO₄} ] The reaction is typically carried out under reflux conditions.

-

From Ethane and Iodine: Another method involves the direct iodination of ethane using iodine and a catalyst such as aluminum chloride.

Synthetic Routes and Reaction Conditions:

-

Skraup Synthesis: This is the most common method for synthesizing quinoline. It involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. [ \text{C₆H₅NH₂} + \text{C₃H₈O₃} + \text{H₂SO₄} + \text{C₆H₅NO₂} \rightarrow \text{C₉H₇N} + \text{H₂O} + \text{by-products} ]

-

Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a carbonyl compound in the presence of an acid catalyst.

Industrial Production Methods:

Iodoethane: Industrial production of iodoethane typically involves the reaction of ethylene with hydrogen iodide.

Quinoline: Industrial production of quinoline often uses the Skraup synthesis due to its efficiency and high yield.

Analyse Chemischer Reaktionen

Types of Reactions:

-

Nucleophilic Substitution: Iodoethane undergoes nucleophilic substitution reactions where the iodine atom is replaced by a nucleophile.

Example: Reaction with sodium hydroxide to form ethanol. [ \text{C₂H₅I} + \text{NaOH} \rightarrow \text{C₂H₅OH} + \text{NaI} ]

-

Elimination Reactions: Iodoethane can undergo elimination reactions to form ethene.

Example: Reaction with potassium hydroxide in ethanol. [ \text{C₂H₅I} + \text{KOH} \rightarrow \text{C₂H₄} + \text{KI} + \text{H₂O} ]

Types of Reactions:

-

Electrophilic Substitution: Quinoline undergoes electrophilic substitution reactions, particularly at the 5- and 8-positions.

Example: Nitration to form 5-nitroquinoline. [ \text{C₉H₇N} + \text{HNO₃} \rightarrow \text{C₉H₆(NO₂)N} + \text{H₂O} ]

-

Reduction: Quinoline can be reduced to 1,2,3,4-tetrahydroquinoline using hydrogen in the presence of a catalyst.

Example: Catalytic hydrogenation. [ \text{C₉H₇N} + \text{H₂} \rightarrow \text{C₉H₁₁N} ]

Wissenschaftliche Forschungsanwendungen

Iodoethane

Chemistry: Used as an ethylating agent in organic synthesis.

Biology: Employed in the synthesis of various biologically active compounds.

Medicine: Utilized in the preparation of pharmaceuticals.

Quinoline

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Serves as a scaffold for the development of biologically active compounds.

Medicine: Quinoline derivatives are used as antimalarial, antibacterial, and anticancer agents.

Industry: Employed in the production of dyes, resins, and agrochemicals.

Wirkmechanismus

Iodoethane

Mechanism: Acts as an alkylating agent by transferring an ethyl group to nucleophiles.

Molecular Targets: Nucleophilic sites in organic molecules.

Quinoline

Mechanism: Quinoline and its derivatives exert their effects through various mechanisms, including inhibition of enzymes and interference with DNA synthesis.

Molecular Targets: Enzymes such as topoisomerases and DNA gyrase.

Vergleich Mit ähnlichen Verbindungen

Iodoethane

Similar Compounds: Bromoethane, Chloroethane.

Comparison: Iodoethane is more reactive than bromoethane and chloroethane due to the weaker carbon-iodine bond.

Quinoline

Similar Compounds: Isoquinoline, Quinoxaline.

Comparison: Quinoline is unique due to its broad range of biological activities and its use as a precursor to various pharmaceuticals.

Eigenschaften

Molekularformel |

C11H12IN |

|---|---|

Molekulargewicht |

285.12 g/mol |

IUPAC-Name |

iodoethane;quinoline |

InChI |

InChI=1S/C9H7N.C2H5I/c1-2-6-9-8(4-1)5-3-7-10-9;1-2-3/h1-7H;2H2,1H3 |

InChI-Schlüssel |

QOVFCTDSGUMKJZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCI.C1=CC=C2C(=C1)C=CC=N2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755153.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-3-enethioate](/img/structure/B14755177.png)

![10,29-Diazaundecacyclo[22.14.2.22,5.03,20.04,17.06,15.09,14.021,39.025,34.028,33.036,40]dotetraconta-1,3(20),4,6(15),7,9(14),10,12,16,18,21(39),22,24(40),25(34),26,28(33),29,31,35,37,41-henicosaene](/img/structure/B14755195.png)

![[1,4]Dioxino[2,3-b][1,4]dioxine](/img/structure/B14755212.png)